molecular formula C9H12N2O2 B2552066 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid CAS No. 2168263-79-2

6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid

Cat. No. B2552066
CAS RN: 2168263-79-2
M. Wt: 180.207
InChI Key: AALRKRHPXIXTCF-UHFFFAOYSA-N
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Description

The compound 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid belongs to a class of chemicals known as imidazo[1,5-a]azines, which are heterocyclic compounds featuring a fused imidazole and azepine ring structure. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related imidazo[1,5-a]azines has been reported using a cyclodehydration/aromatization reaction mediated by triflic anhydride (Tf2O) and 2-methoxypyridine (2-MeOPyr), yielding moderate to excellent yields. This method demonstrates compatibility with various substitution patterns and functional groups, and the resulting compounds have been shown to be active in further reactions such as Sonogashira cross-coupling and direct arylation . Another related compound, 5-Methyl-7, 8, 9, 10-tetrahydro-5H-azepino[1, 2-α]benzimidazol-7-one, was synthesized from a benzimidazolium iodide derivative using 1,1'-carbonyldiimidazole in the presence of triethylamine .

Molecular Structure Analysis

The molecular structures of synthesized compounds related to the target molecule have been determined using X-ray crystallography. This technique allows for precise determination of the atomic arrangement and confirmation of the ring structures present in these complex molecules .

Chemical Reactions Analysis

The synthesized imidazo[1,5-a]azines are shown to participate in further chemical reactions, expanding their utility in synthetic chemistry. For instance, a 5-bromo-3-aryl derivative of an imidazo[1,5-a]azine was used in Sonogashira cross-coupling and direct arylation reactions, indicating the potential for these compounds to be modified and used in the construction of more complex molecules .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid are not detailed in the provided papers, the properties of related compounds can be inferred. Typically, these compounds are characterized by their spectroscopic data, including infrared (IR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide information on the functional groups present, molecular weight, and the chemical environment of the atoms within the molecule .

Scientific Research Applications

Antibacterial and Antifungal Properties

Research has explored the synthesis of new quaternary salts of 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine, including compounds with the 6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine structure. These compounds demonstrated significant antibacterial and antifungal activities. A particular compound from this series showed broad spectrum activity against various bacterial and fungal pathogens, highlighting the potential for developing new antimicrobial agents based on this chemical structure (Demchenko et al., 2021).

Synthesis of Benzoazepine Derivatives

Another study presented a novel synthesis method for 5H-benzo[c]imidazo[1,2-a]azepine-6-carboxylic acids, which are structurally related to the 6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid. This method involved a Rh(iii)-catalyzed C(sp2)-H alkenylation, followed by an intramolecular N-nucleophilic substitution, demonstrating the versatility of imidazo[1,5-a]azepine derivatives in chemical synthesis and their potential as precursors for biologically active compounds (Xu et al., 2019).

Novel Heterocyclic Systems

Further research into the derivatives of 2a,4a-Diazacyclopenta[c,d]azulene led to the development of a method for preparing 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines from O-methylcaprolactim and phenacylamine hydrochlorides. These compounds were then reacted with phenacylbromides to yield quaternary salts and, eventually, a new heterocyclic system. This demonstrates the chemical flexibility and utility of the 6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine structure in synthesizing novel heterocyclic compounds with potential for further chemical and biological application (Kovtunenko et al., 1996).

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-7-4-2-1-3-5-11(7)6-10-8/h6H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALRKRHPXIXTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N=CN2CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid

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